3-Amino-5-(hydrazonomethyl)-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-[(Z)-hydrazinylidenemethyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4- |
InChI Key |
KAETZMKTYPAXNE-WCIBSUBMSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=N\N)C(=NN2)N |
Canonical SMILES |
C1=CC2=C(C=C1C=NN)C(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 Hydrazonomethyl 1h Indazole and Its Analogs
Strategies for the Construction of the 1H-Indazole Ring System
The formation of the 1H-indazole core can be achieved through several elegant and efficient chemical transformations. These methods often involve the strategic formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, leading to the desired bicyclic heteroaromatic system.
Annulation Reactions Involving Arynes and Hydrazones
A powerful approach for constructing the 1H-indazole skeleton involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This method offers a versatile route to variously substituted indazoles under mild reaction conditions. organic-chemistry.orgnih.gov The reaction can proceed through different pathways depending on the nature of the hydrazone substrate. For instance, N-tosylhydrazones can react with arynes to yield 3-substituted indazoles, a process that may involve the in-situ generation of diazo compounds followed by a 1,3-dipolar cycloaddition. organic-chemistry.orgorganic-chemistry.org Alternatively, N-aryl/alkylhydrazones can be employed to produce 1,3-disubstituted indazoles, likely via an annulation followed by an oxidation step. acs.orgnih.govorganic-chemistry.org
The generation of the aryne intermediate is typically achieved from readily available precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF). organic-chemistry.orgnih.gov The choice of solvent can also influence the reaction efficiency, with solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) being commonly used. organic-chemistry.orgnih.gov
| Aryne Precursor | Hydrazone Type | Key Reagents | Solvent | Product Type | Reference |
| o-(trimethylsilyl)aryl triflate | N-Tosylhydrazones | CsF or KF | THF or MeCN | 3-Substituted 1H-indazoles | organic-chemistry.orgorganic-chemistry.org |
| o-(trimethylsilyl)aryl triflate | N-Aryl/alkylhydrazones | CsF | MeCN | 1,3-Disubstituted 1H-indazoles | acs.orgnih.gov |
| o-(trimethylsilyl)phenyl triflate | N,N-dialkylhydrazones | NCS, CsF | Acetonitrile | 1-Alkyl-1H-indazoles | nih.gov |
Cyclocondensation Approaches, Including One-Pot Syntheses
Cyclocondensation reactions represent a classical and widely utilized strategy for the synthesis of the 1H-indazole ring. These methods typically involve the intramolecular cyclization of a suitably substituted aromatic precursor. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity and efficiency. ajrconline.orgresearchgate.netnih.gov
A common approach involves the reaction of a 2-halobenzaldehyde or a 2-haloacetophenone with a hydrazine (B178648) derivative. researchgate.netchemicalbook.com The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to furnish the indazole ring. For the synthesis of 3-aminoindazoles, 2-fluorobenzonitriles can be reacted with hydrazine hydrate (B1144303). chemicalbook.comnih.gov The greater reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions facilitates the cyclization process. nih.gov
Three-component reactions have also been developed, for instance, the reaction of arylglyoxals, malononitrile, and hydrazine hydrate can produce highly functionalized pyridazines, and similar principles can be applied to the synthesis of other nitrogen-containing heterocycles. scielo.org.za
| Starting Material | Reagent | Key Features | Product Type | Reference |
| 2-Halobenzaldehydes/acetophenones | Phenylhydrazines | One-pot, two-step | 1-Aryl-1H-indazoles | researchgate.net |
| 2-Fluorobenzonitriles | Hydrazine hydrate | SNAr cyclization | 3-Amino-1H-indazoles | chemicalbook.comnih.gov |
| 2,6-Dichlorobenzonitrile (B3417380) | Hydrazine hydrate | Regioselective cyclization | 3-Amino-7-chloro-1H-indazole | nih.gov |
| Salicylaldehyde | Hydrazine hydrates | Microwave-assisted, one-pot | 1H-Indazoles | ajrconline.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metal catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles, offering high efficiency and broad functional group tolerance. researchgate.netnih.gov Palladium and copper catalysts are most commonly employed in these transformations. researchgate.netacs.org
Palladium-catalyzed reactions often involve the intramolecular N-arylation of o-haloarylhydrazones. researchgate.net For example, 2-bromobenzonitriles can be coupled with benzophenone (B1666685) hydrazone in a palladium-catalyzed reaction, followed by an acidic workup to yield 3-aminoindazoles. organic-chemistry.org Copper-catalyzed methods, often referred to as Ullmann-type reactions, are also widely used for the intramolecular C-N bond formation to construct the indazole ring. researchgate.netnih.govthieme-connect.com This can be achieved by the cyclization of 2-haloarylhydrazones in the presence of a copper(I) catalyst. researchgate.net One-pot procedures combining hydrazone formation and subsequent copper-catalyzed cyclization have been developed, providing an efficient route to 1-aryl-1H-indazoles. researchgate.net
| Catalyst | Substrate | Key Features | Product Type | Reference |
| Palladium | 2-Bromobenzonitriles and benzophenone hydrazone | Two-step process | Substituted 3-aminoindazoles | organic-chemistry.org |
| Copper(I) | 2-Haloarylhydrazones | Intramolecular N-arylation | 1-Aryl-1H-indazoles | researchgate.net |
| Rhodium(III)/Copper(II) | Ethyl benzimidates and nitrosobenzenes | Sequential C-H activation and annulation | 1H-Indazoles | nih.govacs.org |
| Copper(I) | o-Iodo benzylbromides and bis-BOC hydrazine | One-pot synthesis | 2,3-Dihydro-1H-indazoles | researchgate.netnih.gov |
Electrochemical Radical Cyclization of Arylhydrazones to 1H-Indazoles
Electrochemical synthesis offers a green and sustainable alternative for the construction of 1H-indazoles. rsc.orgresearchgate.netrsc.org This method utilizes an electrochemical anodic oxidation to induce a radical Csp²–H/N–H cyclization of arylhydrazones. rsc.orgresearchgate.net The process is typically carried out in an undivided cell using simple and inexpensive electrodes, such as platinum plates. researchgate.netrsc.org Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both the solvent and a promoter for the formation of nitrogen radicals. rsc.orgresearchgate.net This approach avoids the need for external chemical oxidants, making it an environmentally friendly methodology. researchgate.net The generation of aryl radicals from stable organoboron reagents via pulsed electrosynthesis has also been explored, showcasing the potential of electrochemical methods in radical chemistry. nih.gov Detailed mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance spectroscopy, suggest a radical pathway for these transformations. nih.gov
| Method | Substrate | Key Conditions | Advantages | Reference |
| Anodic Oxidation | Arylhydrazones | Platinum electrodes, HFIP solvent | Metal- and oxidant-free, sustainable | rsc.orgresearchgate.netrsc.org |
| Paired Electrolysis | Oximes | Reticulated vitreous carbon or Zinc cathode | Selective synthesis of 1H-indazoles or their N-oxides | nih.gov |
| Pulsed Electrosynthesis | Aryl potassium trifluoroborate salts | Pulsed electrolysis | Efficient aryl radical generation | nih.gov |
Synthesis from 2-Halobenzonitriles with Hydrazine Derivatives
The reaction of 2-halobenzonitriles with hydrazine derivatives is a direct and efficient route for the synthesis of 3-aminoindazoles. organic-chemistry.orgnih.gov This transformation proceeds via a nucleophilic aromatic substitution (SNAr) of the halogen atom by hydrazine, followed by an intramolecular cyclization. The reactivity of the halogen follows the order F > Cl > Br > I. Consequently, 2-fluorobenzonitriles are often the substrates of choice, reacting readily with hydrazine hydrate to afford 3-aminoindazoles. chemicalbook.comnih.gov However, methods utilizing more cost-effective 2-chlorobenzonitriles have also been developed. For instance, 2,6-dichlorobenzonitrile can be regioselectively cyclized with hydrazine to produce 7-chloro-3-amino-1H-indazole. nih.gov This approach is particularly valuable for the large-scale synthesis of key pharmaceutical intermediates. nih.gov
| 2-Halobenzonitrile | Hydrazine Derivative | Key Conditions | Product | Reference |
| 2-Fluorobenzonitrile | Hydrazine hydrate | n-Butanol, reflux | 3-Aminoindazole | chemicalbook.com |
| 2-Bromobenzonitriles | Benzophenone hydrazone | Palladium catalyst, acid | Substituted 3-aminoindazoles | organic-chemistry.org |
| 2,6-Dichlorobenzonitrile | Hydrazine hydrate | NaOAc, 2-MeTHF, 95 °C | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |
| 2-Fluorobenzaldehydes | Hydrazine | Eliminates Wolff-Kishner reduction | Indazoles | nih.gov |
Microwave-Assisted Synthetic Protocols for Indazole Formation
Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, improve yields, and promote greener chemical processes. ajrconline.orgresearchgate.netrasayanjournal.co.inheteroletters.org The synthesis of 1H-indazoles has significantly benefited from this technology. Microwave-assisted one-pot syntheses of 1H-indazoles have been developed from the reaction of salicylaldehydes and hydrazine hydrates, leading to good to excellent yields in a much shorter reaction time compared to conventional heating methods. ajrconline.org
Similarly, a highly efficient one-pot, two-step microwave procedure for the synthesis of 1-aryl-1H-indazoles has been reported. This method involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines to form the arylhydrazone, which then undergoes a copper-catalyzed intramolecular N-arylation under microwave irradiation to yield the final product. researchgate.net This protocol is effective for a range of halo-substituted starting materials. researchgate.net The functionalization of indazoles through microwave-assisted cross-coupling reactions has also been explored as a rapid and efficient method for creating libraries of bioactive compounds. rasayanjournal.co.in
| Reaction Type | Starting Materials | Key Features | Product | Reference |
| Cyclization | Salicylaldehyde, Hydrazine hydrates | One-pot, two-step, eco-friendly | 1H-Indazole and 1-phenyl-1H-indazoles | ajrconline.org |
| N-Arylation | 2-Halobenzaldehydes/acetophenones, Phenylhydrazines | One-pot, two-step, CuI/diamine catalyst | 1-Aryl-1H-indazoles | researchgate.net |
| Functionalization | 1H-Indazole, Vinylpyridine | K₃PO₄ base, TBAB phase transfer catalyst | N-1 and N-2 substituted indazoles | researchgate.net |
| C-H Amination | N-acetyl hydrazones | MnO₂ catalyst | 1-Unsubstituted 1H-indazoles | rasayanjournal.co.in |
Synthetic Routes for Introducing the 3-Amino Moiety on the Indazole Scaffold
The introduction of an amino group at the C3 position of the indazole ring is a critical transformation for which several effective strategies have been developed. These methods often involve the cyclization of ortho-functionalized benzene precursors with hydrazine or its derivatives.
Direct Amination Strategies
A primary and widely utilized strategy for constructing the 3-aminoindazole scaffold involves the reaction of ortho-substituted benzonitriles with hydrazine. chemicalbook.comrsc.org This approach is favored for its directness, often proceeding in a one-pot manner to yield the desired heterocyclic system. The most common substrates are 2-halobenzonitriles, such as 2-fluoro- or 2-chlorobenzonitriles. chemicalbook.comnih.gov The reaction mechanism is believed to proceed via an initial nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the cyano group. nih.govchemrxiv.org
For instance, the synthesis of 4-chloro-1H-indazol-3-amine, an analog and important intermediate, is achieved by reacting 2,6-dichlorobenzonitrile with hydrazine hydrate. nih.gov This transformation highlights the regioselectivity challenges that can arise when multiple potential leaving groups are present. The reaction conditions, including the choice of solvent and base, can be optimized to favor the formation of the desired isomer. nih.gov Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives have also been reported as an efficient method for accessing substituted 3-aminoindazoles. organic-chemistry.org
The following table summarizes the synthesis of various 3-aminoindazole analogs from their corresponding 2-halobenzonitrile precursors.
| Starting Material | Reagents | Product | Yield | Purity (A%) |
| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc, 2-MeTHF | 7-Bromo-4-chloro-1H-indazol-3-amine | 50-56% | 96-98% |
| 2,6-Dichlorobenzonitrile | Hydrazine hydrate | 4-Chloro-1H-indazol-3-amine | 95% | >98% |
| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | 90% | >98% |
Data compiled from studies on analogous compounds. nih.gov
Synthesis from o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine
An alternative and practical synthesis of indazoles, which can also yield 3-aminoindazoles, begins with o-fluorobenzaldehydes and their corresponding O-methyloximes. acs.orgnih.gov The direct reaction of o-fluorobenzaldehydes with hydrazine can be complicated by a competitive Wolf-Kishner reduction, which lowers the yield of the desired indazole product. acs.orguq.edu.au
This side reaction can be effectively suppressed by first converting the o-fluorobenzaldehyde into its O-methyloxime derivative before condensation with hydrazine. researchgate.net Interestingly, the stereochemistry of the oxime has a profound impact on the reaction outcome. While the (E)-isomers of the O-methyloximes react with hydrazine to form the expected indazoles, the (Z)-isomers lead to the formation of 3-aminoindazoles. acs.orgresearchgate.net The proposed mechanism for this transformation involves the formation of a benzonitrile (B105546) intermediate from the (Z)-oxime, which then undergoes cyclization with hydrazine in a manner similar to the direct amination strategies described previously. acs.org Therefore, controlling the E/Z isomer ratio of the O-methyloxime is crucial for directing the synthesis towards either the indazole or the 3-aminoindazole product. acs.org
Methodologies for Incorporating the Hydrazonomethyl Group at the 5-Position
The hydrazonomethyl moiety [-CH=N-NH₂] is typically introduced by a two-step process: installation of a formyl group (-CHO) at the 5-position of the indazole ring, followed by a condensation reaction with hydrazine.
Condensation Reactions with Aldehydes or Ketones
The formation of a hydrazone from an aldehyde is a classic and reliable chemical transformation. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
In the context of synthesizing 3-Amino-5-(hydrazonomethyl)-1H-indazole, the key precursor is 3-amino-1H-indazole-5-carbaldehyde. This intermediate would be reacted with hydrazine or hydrazine hydrate, typically in a protic solvent like ethanol, to yield the final product. researchgate.net The reaction is generally high-yielding and proceeds under mild conditions. The formation of arylhydrazones from aldehydes and aryl hydrazines is a well-established step in various heterocyclic syntheses, including one-pot routes to 1-aryl-1H-indazoles. mdpi.com
The general reaction is as follows: Indazole-CHO + H₂N-NH₂ → Indazole-CH=N-NH₂ + H₂O
Functionalization of Pre-Synthesized Indazole Scaffolds
To perform the condensation reaction described above, one must first have access to an indazole scaffold bearing a formyl group at the C5 position. If starting with a pre-formed 3-amino-1H-indazole, a formyl group must be introduced. The direct functionalization of the indazole core has become an area of intensive research. researchgate.net
While various methods exist for the functionalization of the indazole nucleus, introducing a group specifically at the C5 position often requires a multi-step approach unless a suitably pre-functionalized starting material is used for the initial ring formation. Classical methods might involve electrophilic substitution on an activated indazole ring, though controlling regioselectivity can be difficult.
A more modern and controlled approach could involve a directed ortho-metalation strategy, where a directing group at the N1 position guides lithiation or palladation to the C7 or C5 position. However, C-H functionalization strategies are more commonly reported for the C3 and C7 positions. researchgate.net A practical route often involves starting with a benzene derivative that already contains a functional group that can be converted to an aldehyde. For example, a methyl or hydroxymethyl group at the para-position relative to a group that will become part of the pyrazole ring can be oxidized to the required aldehyde at a later stage in the synthesis.
Chemical Reactivity and Transformations of 3 Amino 5 Hydrazonomethyl 1h Indazole Derivatives
Reactivity Profiles of the Hydrazonomethyl Functional Group
The hydrazonomethyl group, -CH=NNH₂, is a highly versatile functional handle, primarily serving as a precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. The reactivity stems from the nucleophilicity of the terminal -NH₂ group and the adjacent C=N double bond, which can participate in cycloaddition reactions.
Hydrazones are well-established intermediates in the synthesis of pyrazoles, a common motif in pharmacologically active compounds. nih.govmdpi.com The reaction of a hydrazone with a 1,3-dielectrophilic species, such as a 1,3-diketone or an α,β-unsaturated ketone, is a classical and efficient method for constructing the pyrazole (B372694) ring. nih.gov In the context of 3-amino-5-(hydrazonomethyl)-1H-indazole, this reactivity allows for the fusion of a pyrazole ring to the indazole core via the C5-substituent.
Furthermore, the hydrazone moiety can undergo 1,3-dipolar cycloaddition reactions. In situ generation of nitrilimines from arylhydrazones, for example, allows for their reaction with dipolarophiles like alkenes to yield pyrazole derivatives. nih.gov The hydrazone can also be a component in multicomponent reactions, providing a rapid pathway to complex, substituted pyrazoles. organic-chemistry.org The reaction of a hydrazone with an aldehyde and tosylhydrazine, for instance, can afford trisubstituted 1H-pyrazoles. organic-chemistry.org
Table 1: Representative Cyclization Reactions of Hydrazone Derivatives
| Reactant | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazone | 1,3-Diketone | Polysubstituted Pyrazole | mdpi.com |
| α,β-Unsaturated Hydrazone | Aerobic Oxidative Cyclization (Cu-catalyzed) | Pyrazole Derivative | organic-chemistry.org |
| Hydrazone | Terminal Alkyne, n-BuLi, I₂ | 3,5-Disubstituted Pyrazole | organic-chemistry.org |
Electrophilic Aromatic Substitution Reactions on the Indazole Nucleus
The indazole ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution (SEAr). The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. wikipedia.org In this compound, the benzene (B151609) portion of the bicycle contains two key substituents to consider: the fused pyrazole ring and the 3-amino group.
The 3-amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org The indazole system itself complicates simple predictions; however, the electron-donating nature of the amino group strongly influences the regioselectivity of substitution on the carbocyclic ring. The available positions for electrophilic attack are C4, C6, and C7. Given the strong activating effect of the 3-amino group, substitution would be predicted to occur preferentially at the C4 and C6 positions.
However, practical examples show the complexity of these reactions. For instance, the direct bromination of 4-chloro-1H-indazol-3-amine using N-bromosuccinimide (NBS) resulted in substitution at the C5 position, highlighting that the interplay of electronic and steric factors, as well as the specific reagents and conditions, determines the final regiochemical outcome. nih.gov In another case, attempts to brominate 4-chloro-1H-indazol-3-amine led to the undesired regioisomer at C5 as the major product, when the C7 isomer was sought. nih.gov
Typical electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like NBS or NCS.
Nitration: Reaction with nitric acid in the presence of sulfuric acid to introduce a nitro group. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid group. masterorganicchemistry.com
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, though these can be challenging on highly functionalized, nitrogen-containing heterocycles due to catalyst poisoning. wikipedia.org
The reactivity of the indazole nucleus allows for late-stage functionalization, a valuable tool for modifying the properties of the core structure.
Nucleophilic Reactivity of the Amino Group and Hydrazone Nitrogen Atoms
The this compound scaffold possesses multiple nucleophilic centers that can be targeted for derivatization. These include the primary amine at C3, the nitrogen atoms of the hydrazone, and the N1-H of the indazole ring.
The 3-amino group behaves as a typical primary aromatic amine. It readily reacts with a variety of electrophiles, such as:
Acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is a common strategy used in the synthesis of bioactive indazole derivatives. nih.gov
Alkylating agents (e.g., alkyl halides) to form secondary or tertiary amines. jst.go.jp
Sulfonyl chlorides to produce sulfonamides.
The hydrazone moiety also contains nucleophilic nitrogen atoms. The terminal NH₂ group is particularly reactive and can be acylated or alkylated. The imine nitrogen is generally less nucleophilic but can still participate in reactions. The dual nucleophilic nature of hydrazones contributes to their utility in forming heterocyclic rings. dergipark.org.tr
The N1 position of the indazole ring is also a site of nucleophilic reactivity. The N-H proton is acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation. jst.go.jp The regioselectivity of N1 versus N2 substitution is a well-known challenge in indazole chemistry, often depending on the substituent at C3 and the reaction conditions. For 3-aminoindazoles, reactions with electrophiles can sometimes yield a mixture of N1- and 3-amino-substituted products. jst.go.jp For targeted derivatization, protection of one nucleophilic site while reacting the other is a common strategy. For example, the N1 position can be protected with a Boc group to allow for selective reaction at the 3-amino position. nih.gov
Table 2: Nucleophilic Reactions at Different Sites
| Nucleophilic Site | Electrophile | Product Functional Group | Reference |
|---|---|---|---|
| 3-Amino Group | Chloroacetic anhydride | α-Chloroacetamide | nih.gov |
| 3-Amino Group | Aminoalkyl halides | 3-(Substituted amino)indazole | jst.go.jp |
| Indazole N1-H | Boc anhydride | N1-Boc protected indazole | nih.gov |
Derivatization Strategies for Structural Modification and Library Synthesis
The diverse reactivity of this compound makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening. A multi-pronged derivatization strategy can be employed to maximize structural diversity.
A typical library synthesis could begin with a common precursor, such as 5-bromo-1H-indazol-3-amine . nih.gov
Core Modification (C5-position): The bromo-substituent can be used in transition-metal-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position. nih.gov Subsequent conversion of a C5-substituent (e.g., an ester or nitrile) to an aldehyde would yield a series of 3-amino-5-formyl-1H-indazole intermediates.
Hydrazone Formation: The aldehyde at C5 can be condensed with a library of substituted hydrazines (R-NHNH₂) or hydrazides to generate a diverse set of hydrazone derivatives. This step modifies the side chain extending from the C5 position.
Amino Group Derivatization (C3-position): The 3-amino group of each hydrazone can then be reacted with a library of acylating or sulfonylating agents to install a variety of amide or sulfonamide functionalities. nih.gov
Indazole Ring Alkylation (N1-position): Finally, the N1 position of the indazole ring can be alkylated to introduce another point of diversity. This often requires prior protection of the more nucleophilic 3-amino group to ensure regioselectivity. jst.go.jpnih.gov
This combinatorial approach allows for the rapid generation of a large number of structurally distinct analogues from a single, versatile starting scaffold.
Table 3: A Representative Combinatorial Derivatization Scheme
| Step | Reaction | Reagent Library | Point of Diversity |
|---|---|---|---|
| 1 | Suzuki Coupling on 5-bromo precursor | Boronic acids/esters | R¹ at C5 |
| 2 | Hydrazone formation from 5-formyl intermediate | Substituted hydrazines (R²-NHNH₂) | R² on hydrazone |
| 3 | Acylation of 3-amino group | Acid chlorides (R³-COCl) | R³ on amide |
This systematic exploration of the chemical space around the this compound core is a powerful strategy for the discovery of new molecules with desired chemical and biological properties. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)
Specific ¹H-NMR and ¹³C-NMR spectral data for 3-Amino-5-(hydrazonomethyl)-1H-indazole are not available in the reviewed sources.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (EI-MS, HREI-MS, LC-MS)
While the molecular weight is known, specific mass spectrometry fragmentation analysis data (EI-MS, HREI-MS, LC-MS) for this compound has not been published.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Detailed IR spectroscopy data identifying the vibrational frequencies of the functional groups in this compound is not available.
X-ray Diffraction for Solid-State Crystalline Structure Determination
There are no published studies containing X-ray diffraction data to determine the solid-state crystalline structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum and the electronic transitions of this compound is not documented in the available literature.
Biological Activity and Mechanistic Studies of 3 Amino 5 Hydrazonomethyl 1h Indazole Analogs
Anticancer Research and Antitumor Effects
Analogs of 3-Amino-5-(hydrazonomethyl)-1H-indazole have been the subject of extensive research to elucidate their anticancer properties. These studies have revealed their ability to impede cancer cell growth through various mechanisms, including the disruption of cellular proliferation, induction of programmed cell death, and inhibition of critical signaling pathways that are often dysregulated in cancer.
Antiproliferative Mechanisms (e.g., Inhibition of DNA Synthesis, Cell Cycle Arrest, Apoptosis Induction)
The antiproliferative effects of 3-amino-1H-indazole derivatives are multifaceted, targeting fundamental cellular processes required for tumor growth. One key mechanism is the induction of cell cycle arrest. For instance, certain N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to cause a significant increase of cells in the G0-G1 phase of the cell cycle in K562 leukemia cells. This arrest is associated with an increased ratio of hypophosphorylated, active retinoblastoma protein (pRb) to total pRb, a critical regulator of the G1/S checkpoint.
In addition to cell cycle arrest, these compounds are potent inducers of apoptosis, or programmed cell death. Studies on various 1H-indazole-3-amine derivatives have confirmed their ability to trigger apoptosis in a concentration-dependent manner researchgate.net. The apoptotic process is often initiated through the inhibition of anti-apoptotic proteins like Bcl-2 and the modulation of the p53/MDM2 pathway researchgate.net. The inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, has also been identified as a mechanism by which some analogs induce apoptosis.
Furthermore, some 3-amino-1H-indazole derivatives have been found to inhibit DNA synthesis, a crucial step for cell proliferation. By interfering with this process, these compounds effectively halt the replication of cancer cells.
Inhibition of Key Signaling Pathways (e.g., PI3K/AKT/mTOR, ASK1-p38/JNK, Bcr-Abl, FGFRs, ALK, TTK)
A significant aspect of the anticancer activity of 3-amino-1H-indazole analogs lies in their ability to inhibit key signaling pathways that are constitutively active in many cancers, driving cell growth, survival, and proliferation.
The PI3K/AKT/mTOR pathway , one of the most frequently dysregulated pathways in human cancers, is a prime target for these compounds. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to effectively inhibit this pathway. One notable derivative, referred to as W24, demonstrated broad-spectrum antiproliferative activity by inhibiting the PI3K/AKT/mTOR signaling cascade. This inhibition leads to downstream effects such as cell cycle arrest at the G2/M phase and induction of apoptosis.
The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), is another important target. A diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant forms of the enzyme nih.govsemanticscholar.org. This compound demonstrated remarkable anti-leukemic activity against the K-562 cell line nih.gov. The 3-benzimidazol-2-yl-1H-indazole scaffold has also been explored for its potent c-ABL inhibitory activity nih.gov.
Furthermore, indazole-based compounds have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . A series of 1H-indazole derivatives were designed to inhibit FGFR1-3, with some compounds showing activity in the micromolar range nih.gov.
The mitotic kinase Threonine Tyrosine Kinase (TTK) , a critical regulator of the spindle assembly checkpoint, has also been successfully targeted by indazole derivatives. A novel class of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as potent and orally bioavailable TTK inhibitors nih.gov. Another series, based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, also yielded potent TTK inhibitors, with one compound, CFI-400936, showing an IC50 of 3.6 nM nih.gov.
While specific studies on the inhibition of the ASK1-p38/JNK and ALK pathways by this compound analogs are not as extensively documented in the reviewed literature, the broad kinase inhibitory profile of the indazole scaffold suggests that these pathways may also be potential targets.
In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines
The cytotoxic potential of 3-amino-1H-indazole analogs has been evaluated against a wide range of human cancer cell lines, demonstrating their broad applicability. The National Cancer Institute (NCI) has screened some of these compounds against their full panel of 60 human tumor cell lines, derived from nine different cancer types including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
One particularly active compound, a substituted 3-amino-N-phenyl-1H-indazole-1-carboxamide, exhibited potent cell growth inhibition with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar to nanomolar range across the NCI-60 panel, being especially effective against colon and melanoma cell lines.
Another study focusing on a series of 1H-indazole-3-amine derivatives reported significant antiproliferative activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines researchgate.net. One of the most promising compounds from this series, designated 6o, showed a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting good selectivity towards normal human embryonic kidney cells (HEK-293) researchgate.net.
The table below summarizes the in vitro cytotoxicity of selected 3-amino-1H-indazole analogs against various human cancer cell lines.
| Compound Series | Cell Line | Cancer Type | Activity (IC50/GI50) |
| 1H-indazole-3-amine derivatives | K562 | Chronic Myeloid Leukemia | 5.15 µM (for compound 6o) |
| A549 | Lung Cancer | - | |
| PC-3 | Prostate Cancer | - | |
| HepG2 | Hepatoma | - | |
| N-phenyl-1H-indazole-1-carboxamides | NCI-60 Panel | Various | 0.041-33.6 µM |
| 3-amino-1H-indazole derivatives | HT-29 | Colon Cancer | 0.43-3.88 µM (for compound W24) |
| MCF-7 | Breast Cancer | " | |
| A-549 | Lung Cancer | " | |
| HepG2 | Hepatoma | " | |
| HGC-27 | Gastric Cancer | " |
Antimicrobial Research
In addition to their anticancer properties, derivatives of indazole, particularly those incorporating a hydrazone moiety, have been investigated for their antimicrobial activity. These compounds have shown promise in combating a range of pathogenic microorganisms, including bacteria, fungi, and protozoa.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Indazole and its derivatives, including indazole-hydrazones, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on newly synthesized indazole and hydrazone derivatives revealed significant antimicrobial action against E. coli when compared to the standard drug streptomycin researchgate.net.
Another study on a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles reported potent activity against several bacterial strains. Compounds bearing electron-withdrawing groups such as -Cl, -NO2, and -Br were found to be more potent than the standard antibacterial drug ciprofloxacin tandfonline.com. The antibacterial activity of these compounds was evaluated against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
Furthermore, a series of 2H-indazoles were tested against various Gram-positive clinical isolates. While some compounds showed weak to modest activity against Enterococcus faecalis, others displayed a broader spectrum of action against Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL nih.gov. The diverse biological properties of the indazole nucleus contribute to its potential as a scaffold for the development of new antibacterial agents nih.govnih.gov.
Antifungal and Antiprotozoal Activities
The antimicrobial spectrum of indazole derivatives extends to fungi and protozoa. The aforementioned 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles also exhibited significant antifungal activity. Several compounds in this series were more effective against the tested fungal strains (Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum) than the standard antifungal drug fluconazole tandfonline.com. The presence of electron-withdrawing groups on the aryl rings was again associated with enhanced antifungal potency tandfonline.com.
In the realm of antiprotozoal research, various indazole derivatives have shown promising activity against several parasitic protozoa. A study focusing on 2-phenyl-2H-indazole derivatives reported potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis nih.gov. The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored the antiprotozoal activity nih.gov. Some of these derivatives displayed IC50 values in the sub-micromolar range, indicating high potency nih.gov. The indazole scaffold is recognized for its potential in developing agents against various protozoal diseases, including Chagas disease, leishmaniasis, and trypanosomiasis tandfonline.com.
The collective findings from these studies underscore the potential of this compound analogs and related indazole derivatives as a versatile scaffold for the development of novel therapeutic agents with a broad range of biological activities.
Anti-inflammatory Research
Indazole derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory properties nih.gov. Research into analogs of this compound has explored their potential to mitigate inflammatory processes. Studies have shown that various substituted indazole derivatives exhibit anti-inflammatory effects nih.gov. For instance, a series of 1,5-disubstituted indazol-3-ol derivatives were synthesized and showed interesting anti-inflammatory activities in several models of inflammation nih.gov. One particular compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was found to be a potent inhibitor of 5-lipoxygenase (5-LOX), with an IC50 value of 44 nM, and it also inhibited the contraction of sensitized guinea pig tracheal segments nih.gov. When applied topically, this compound also reduced arachidonic acid-induced mouse ear edema nih.gov.
The anti-inflammatory potential is not limited to indazoles alone; other heterocyclic structures containing features similar to the hydrazone moiety have also been investigated. Pyridazinone structures, for example, serve as a promising scaffold for developing new anti-inflammatory drugs, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2) mdpi.com. Similarly, pyrazole (B372694) analogues have been synthesized and screened for in vitro anti-inflammatory activity, showing moderate effects when compared to the standard drug diclofenac sodium eurekaselect.com. Thiazole derivatives are also known to exhibit anti-inflammatory activity, with some newly synthesized compounds showing in vivo anti-inflammatory action equal to or better than indomethacin mdpi.com.
| Compound Class | Key Findings | Mechanism of Action (if specified) | Reference |
|---|---|---|---|
| 1,5-Disubstituted indazol-3-ols | Exhibited significant anti-inflammatory activity in various models. | Inhibition of 5-lipoxygenase (5-LOX). | nih.gov |
| Pyridazinone Derivatives | Identified as a potential scaffold for novel anti-inflammatory drugs. | Some derivatives inhibit cyclooxygenase 2 (COX-2). | mdpi.com |
| Substituted Thiazolo[3,2-b] nih.govnih.govmdpi.comtriazoles | Several compounds showed in vivo anti-inflammatory activity equal to or better than indomethacin. | Some compounds exhibited COX-1 and COX-2 inhibition. | mdpi.com |
| Pyrazole Analogues | Demonstrated moderate in vitro anti-inflammatory activity. | Evaluated by HRBC membrane stabilization method. | eurekaselect.com |
Other Investigated Biological Activities
Antiviral and Anti-HIV Activities
The structural motifs present in this compound analogs, particularly the hydrazone and heterocyclic ring systems, are features found in various compounds investigated for antiviral properties. Research into related heterocyclic compounds has shown promising results against the human immunodeficiency virus (HIV). For example, a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized and evaluated for their antiviral activity, with several compounds exhibiting reproducible in vitro anti-HIV activity nih.gov. Similarly, novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines were synthesized, and specific derivatives, such as 1-(2',6'-dichlorophenyl) and 1-(2',6'-difluorophenyl) substituted compounds, also showed in vitro anti-HIV activity nih.gov.
Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline scaffold have also been studied as anti-HIV agents mdpi.com. These compounds were found to display anti-HIV activity in infected cells at submicromolar concentrations mdpi.com. Mechanistic studies suggest that these hydrazone derivatives can inhibit the strand transfer step of HIV integrase, a crucial enzyme for viral replication, by chelating magnesium ions in the enzyme's active site mdpi.com.
| Compound Series | Activity | Mechanism of Action (if specified) | Reference |
|---|---|---|---|
| 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | In vitro anti-HIV activity. | Not specified. | nih.gov |
| 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines | In vitro anti-HIV activity. | Not specified. | nih.gov |
| Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline | Anti-HIV activity in infected cells at submicromolar concentrations. | Inhibition of HIV integrase strand transfer. | mdpi.com |
Antimalarial and Antidiabetic Potentials
The indazole core is recognized for a wide spectrum of biological activities, including potential antidiabetic effects nih.gov. While specific studies on this compound for these activities are limited, research on related heterocyclic systems provides a basis for their potential. For instance, triazoles, which are structurally related azole compounds, have been investigated for antimalarial activity mdpi.com. A rational design approach was used to synthesize a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential new antimalarial lead compounds mdpi.com. This highlights the potential of nitrogen-containing heterocyclic scaffolds in the development of antiparasitic agents mdpi.com.
Antiplatelet Aggregation Activity
The hydrazone group, a key feature of the target compound, is recognized as a pharmacophore for antiplatelet aggregation activity nih.gov. Studies on various hydrazone derivatives have demonstrated their ability to inhibit platelet aggregation, which is a critical process in thrombosis and cardiovascular diseases nih.gov. A series of N-substituted indole hydrazones were synthesized and evaluated, with most compounds showing noticeable activity against platelet aggregation induced by arachidonic acid nih.gov. Two compounds, in particular, exhibited high activity comparable to standard drugs like indomethacin and acetylsalicylic acid, without showing toxicity on platelets nih.gov.
Further research on compounds combining a hydrazone group with an azole ring, specifically 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives, also showed significant platelet aggregation inhibitory effects nih.gov. Certain compounds in this series exhibited IC50 values similar to that of acetylsalicylic acid against collagen-induced platelet aggregation nih.gov. Structure-activity relationship studies revealed that substitutions on the phenyl ring attached to the imidazole and the presence of a thiophene ring could maximize antiplatelet activity against arachidonic acid-induced aggregation nih.gov.
| Compound Series | Inducer of Aggregation | Key Findings | Reference |
|---|---|---|---|
| N-substituted indole hydrazones | Arachidonic Acid (AA) | Most compounds showed noticeable activity; two derivatives had activity comparable to indomethacin. | nih.gov |
| 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amines | Collagen, Arachidonic Acid (AA) | Two derivatives showed IC50 values similar to acetylsalicylic acid against collagen. Specific substitutions enhanced activity against AA. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Specific Structural Modifications with Observed Biological Potency
SAR studies on various 3-amino-1H-indazole derivatives have demonstrated that modifications to the core structure and its substituents can profoundly influence biological potency.
For instance, in a series of 3,5-disubstituted indazole derivatives developed as potential antitumor agents, the nature of the substituent at the C-5 position of the indazole ring was found to have a significant impact on the anti-proliferative activity against various cancer cell lines. nih.gov The introduction of different substituted aromatic groups at this position allowed for the exploration of interactions with different biological targets, such as kinases. nih.gov One study highlighted that for mercapto-acetamide derivatives of 3-amino-1H-indazole, the substituent on the benzene (B151609) ring at the C-5 position influenced the activity against Hep-G2 cells, with a general trend observed for different fluorine substitutions. nih.gov
Furthermore, in the context of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for inhibitory activity. nih.gov A specific 3-carboxamide regioisomer actively inhibited calcium influx, whereas its reverse amide counterpart was inactive, highlighting the stringent structural requirements for this particular biological target. nih.gov This underscores the importance of the precise arrangement of functional groups around the indazole core.
The hydrazone moiety itself is a versatile functional group known to be present in compounds with a wide array of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.gov The biological activity of hydrazone-containing compounds can be modulated by the nature of the aldehyde or ketone from which they are derived. nih.gov
Interactive Table: SAR of 3-Amino-1H-Indazole Analogs
| Compound Series | Modification Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 3,5-Disubstituted Indazoles | C-5 Position | Introduction of various substituted aromatic groups significantly influenced antitumor activity. Fluorine substitution patterns showed a discernible trend in potency. | nih.gov |
| Indazole-3-carboxamides | C-3 Position | The regiochemistry of the amide linker was critical for CRAC channel blocking activity. | nih.gov |
Identification of Critical Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For derivatives related to 3-Amino-5-(hydrazonomethyl)-1H-indazole, key pharmacophoric features can be inferred from studies on analogous compounds.
The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in certain kinase inhibitors. nih.gov This suggests that the 3-amino group and the adjacent pyrazole (B372694) nitrogen atom of the indazole ring are crucial for forming hydrogen bonds with the hinge region of kinase domains.
Molecular docking studies on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents have provided insights into their binding modes with trypanothione (B104310) reductase (TryR). nih.gov These studies revealed that the indazole derivatives interact with key amino acid residues in the active site of the enzyme. The presence and position of substituents, such as a chlorine atom on a phenyl group, were shown to contribute to additional stabilizing interactions, thereby enhancing inhibitory activity. nih.gov
For hydrazone-containing compounds, the –NHN=CH– azometine group is a key feature for new drug development, and its interaction with biological targets is often pivotal for their activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new analogs and guiding further drug design.
QSAR model development begins with the alignment of the molecules in a dataset. In ligand-based alignment, molecules are superimposed based on common structural features. In receptor-guided alignment, the molecules are docked into the active site of a biological target, and the alignment is based on their binding poses. This latter approach was utilized in a study of isothiazole (B42339) derivatives as HCV NS5B polymerase inhibitors, where the alignment was based on the docked conformation of the most active compound. nih.gov
CoMFA and CoMSIA are 3D-QSAR techniques that generate models by correlating the biological activity of compounds with their 3D steric and electrostatic fields (CoMFA) and additional fields representing hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties (CoMSIA).
While no specific CoMFA or CoMSIA studies on this compound were found, research on other heterocyclic systems provides a framework for how such an analysis could be applied. For instance, a study on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors successfully employed CoMFA and CoMSIA to build predictive models. nih.gov The study found that the predictive power of the CoMSIA model was higher than that of the CoMFA model, and the models were useful for predicting the activity of newly designed inhibitors. nih.gov Similarly, 3D-QSAR studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors suggested the importance of steric bulk and hydrophobic groups at specific positions for enhanced activity. semanticscholar.org
A hypothetical QSAR study on this compound and its analogs would likely involve the generation of various molecular descriptors and the development of a statistical model to correlate these descriptors with biological activity. Such a model could elucidate the key structural requirements for potency and guide the synthesis of more effective compounds.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, enabling the detailed examination of a molecule's electronic structure and energy. Through DFT calculations, researchers can predict a variety of properties for 3-Amino-5-(hydrazonomethyl)-1H-indazole, offering insights that complement experimental data.
These calculations can determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT can be employed to predict spectroscopic characteristics. This includes forecasting the vibrational frequencies that would be observed in an infrared (IR) spectrum and the electronic transitions that would appear in an ultraviolet-visible (UV-Vis) spectrum. These theoretical spectra can be invaluable in interpreting and confirming experimental spectroscopic data.
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a target protein.
Elucidation of Binding Modes and Key Interaction Sites
Through molecular docking simulations, it is possible to visualize and analyze the plausible binding modes of this compound within a protein's active site. These studies reveal the specific amino acid residues that the molecule is likely to interact with. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified, providing a detailed picture of the ligand-protein complex. The amino and hydrazonomethyl groups on the indazole scaffold are potential sites for forming crucial hydrogen bonds with the target protein.
Prediction of Binding Affinities and Virtual Screening
Beyond just identifying the binding pose, molecular docking algorithms can estimate the binding affinity, often expressed as a scoring function or binding energy. This value provides a prediction of the strength of the interaction between the ligand and the protein. A lower binding energy typically indicates a more stable and favorable interaction. These predicted affinities are instrumental in virtual screening campaigns, where large libraries of compounds are computationally docked against a target protein to identify potential hits for further experimental validation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted ligand-protein complex. These simulations can reveal how the ligand and the protein adjust their conformations upon binding and the persistence of key interactions over a defined period. This analysis is crucial for validating the docking results and ensuring that the predicted binding mode is stable and not a transient state. Conformational analysis of this compound itself can also be performed to understand its flexibility and the different shapes it can adopt, which is vital for its ability to fit into a binding pocket.
Future Perspectives in 3 Amino 5 Hydrazonomethyl 1h Indazole Research
Development of Novel and Green Synthetic Methodologies
The future of synthesizing derivatives of 3-amino-5-(hydrazonomethyl)-1H-indazole will likely focus on the adoption of green and sustainable chemistry principles. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. To address these limitations, researchers are exploring more environmentally benign alternatives.
Recent advancements in the synthesis of the broader indazole class highlight a trend towards catalyst-based and green chemistry approaches. bohrium.combenthamdirect.com These methods aim to improve efficiency and selectivity while minimizing environmental impact. bohrium.combenthamdirect.com For instance, photo-organic synthesis using visible light offers a metal- and hydrogen-source-free method for the cyclization of precursor molecules to form the indazole core. rsc.org Another green approach involves the use of natural and readily available catalysts, such as lemon peel powder, under ultrasound irradiation to facilitate the synthesis of 1H-indazoles. researchgate.net
Future synthetic strategies for derivatives of this compound could adapt these green methodologies. The focus will be on developing one-pot syntheses and employing catalysts that are reusable and non-toxic. The use of alternative energy sources like microwave and ultrasound irradiation will also be crucial in reducing reaction times and energy consumption.
Table 1: Examples of Green Synthetic Approaches for Indazole Derivatives
| Synthetic Approach | Key Features | Potential Application to this compound Derivatives |
| Photo-organic Synthesis | Metal- and hydrogen-source-free deoxygenative cyclization under visible light. rsc.org | Could be adapted for the cyclization step in the synthesis of the indazole core, reducing reliance on heavy metal catalysts. |
| Natural Catalysts | Use of biodegradable and readily available catalysts like lemon peel powder. researchgate.net | Could be employed in condensation reactions involving the hydrazonomethyl group, offering a cost-effective and eco-friendly alternative. |
| Ultrasound Irradiation | Shorter reaction times and improved yields compared to conventional heating. researchgate.net | Can be applied to various steps in the synthesis of derivatives to enhance reaction efficiency. |
Exploration of New Biological Targets and Novel Mechanistic Pathways
While indazole derivatives have shown activity against a range of targets, the exploration of new biological applications for compounds derived from this compound is a key area for future research. The inherent structural features of this scaffold make it a promising candidate for inhibition of various enzymes and receptors implicated in disease.
Researchers are actively designing and synthesizing indazole-based compounds to target a variety of kinases involved in cancer progression. nih.gov These include receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4, which are crucial for angiogenesis. nih.gov Other targets of interest include epidermal growth factor receptor (EGFR), Aurora kinases, and anaplastic lymphoma kinase (ALK). nih.gov For example, the 3-aminoindazole derivative entrectinib (B1684687) has shown potent activity against ALK. nih.gov
Furthermore, the 1H-indazol-3-amine moiety is a key pharmacophore in inhibitors of Bcr-Abl, including the T315I mutant which is resistant to some standard therapies. nih.gov The development of novel derivatives could lead to more potent and selective inhibitors. Beyond cancer, indazole derivatives are being investigated as inhibitors of monoamine oxidase B (MAO-B) for potential applications in neurodegenerative diseases like Alzheimer's. nih.gov
Future work will involve screening libraries of this compound derivatives against a wider array of biological targets. This will be coupled with detailed mechanistic studies to understand how these compounds interact with their targets at a molecular level, paving the way for the development of drugs with novel mechanisms of action.
Table 2: Selected Biological Targets for Indazole-Based Compounds
| Biological Target | Therapeutic Area | Example of Indazole-Based Inhibitor |
| Receptor Tyrosine Kinases (VEGFR-2, Tie-2, EphB4) | Cancer (Anti-angiogenesis) | Multi-target inhibitors based on the indazole scaffold. nih.gov |
| Anaplastic Lymphoma Kinase (ALK) | Cancer | Entrectinib (a 3-aminoindazole derivative). nih.govmdpi.com |
| Bcr-Abl (including T315I mutant) | Cancer (Chronic Myeloid Leukemia) | 1H-indazol-3-amine derivatives. nih.gov |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Resveratrol-indazole hybrids. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | 1H-indazole analogues. nih.gov |
| Aurora Kinases | Cancer | Indazole-based derivatives. nih.gov |
Integration of Advanced Computational Modeling in Rational Drug Design
Computational methods are becoming indispensable in modern drug discovery, and their application to the design of this compound derivatives is set to expand significantly. openmedicinalchemistryjournal.compatsnap.com These in silico techniques accelerate the drug design process, reduce costs, and allow for the prediction of a compound's properties before synthesis. nih.gov
Rational drug design often employs a variety of computational tools. patsnap.com Molecular docking studies, for instance, can predict the binding orientation of a ligand within the active site of a target protein, providing insights into potential interactions. patsnap.comnih.gov This has been successfully used to explore the structure-activity relationships (SAR) of indazole-based diarylurea derivatives as anticancer agents. nih.gov
Virtual screening of large compound libraries is another powerful tool to identify potential hits for a specific biological target. openmedicinalchemistryjournal.com Quantitative structure-activity relationship (QSAR) modeling can then be used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov
In the context of this compound, future research will leverage these computational approaches to:
Design novel derivatives with enhanced binding affinity and selectivity for specific targets.
Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds.
Elucidate the molecular basis of the observed biological activities.
The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these models, leading to a more streamlined and efficient drug discovery pipeline. nih.gov
Design and Synthesis of Multi-Targeted Agents with Improved Efficacy and Selectivity
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to tackle complex diseases like cancer. The this compound scaffold is an excellent starting point for the design of such multi-targeted agents due to its ability to interact with various biological targets.
Researchers have already demonstrated the potential of indazole-based compounds to act as multi-kinase inhibitors. nih.govmdpi.com For example, derivatives have been designed to simultaneously inhibit several RTKs involved in angiogenesis. nih.gov The rationale behind this approach is that targeting multiple pathways can lead to a more potent therapeutic effect and potentially overcome drug resistance mechanisms.
Future efforts in this area will focus on the rational design and synthesis of novel this compound derivatives that are specifically engineered to interact with a predefined set of biological targets. This will involve a combination of computational modeling to identify key structural features for multi-target activity and innovative synthetic strategies to construct these complex molecules. The goal is to develop agents with a superior efficacy and selectivity profile compared to single-target drugs.
For instance, by combining the pharmacophoric elements required for inhibiting both a specific kinase and another unrelated but therapeutically relevant target, it may be possible to create a single drug with a synergistic effect. The versatility of the this compound core, with its multiple points for chemical modification, makes it an ideal platform for this exciting area of research.
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous DMF to minimize side reactions during cyclization.
- Control reaction temperature (80–100°C) to balance reaction rate and decomposition.
- Employ Raney nickel as a catalyst for selective nitro reduction .
How can X-ray crystallography resolve structural ambiguities in hydrazonomethyl-substituted indazoles?
Advanced Methodological Guidance
X-ray diffraction (XRD) is critical for confirming regiochemistry and hydrogen-bonding patterns. For example:
- Space Group Determination : Monoclinic centrosymmetric space groups (e.g., P2₁/c) are common for indazole-metal complexes, as seen in osmium(IV) complexes with 1H-indazole ligands .
- Refinement Tools : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key parameters include:
What computational strategies predict the bioactivity of hydrazonomethyl-indazoles?
Q. Advanced Research Focus
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, receptors). For example, triazole-thiazole hybrids showed binding to α-glucosidase in docking poses .
Quantum Chemical Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
ADMET Prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability .
How do solvent and catalyst choices affect regioselectivity in indazole functionalization?
Q. Basic Research Focus
- Polar Solvents (DMF, DMSO) : Promote cyclization via enhanced nucleophilicity of hydrazine .
- Catalysts :
- Raney Nickel : Selective nitro reduction without disrupting the hydrazonomethyl group .
- Acid Catalysts (AlCl₃) : Critical for Friedel-Crafts acylation regioselectivity .
What analytical techniques confirm the purity of synthesized this compound?
Q. Basic Methodological Answer
- NMR Spectroscopy :
- ¹H NMR : Verify hydrazonomethyl (–CH=N–NH₂) protons at δ 8.2–8.5 ppm .
- ¹³C NMR : Confirm indazole C3–NH₂ resonance at δ 150–155 ppm .
- Elemental Analysis : Match experimental C/H/N% to theoretical values (e.g., C: 54.2%, H: 4.5%, N: 31.6%) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Q. Advanced Data Analysis
Assay Conditions : Check for differences in pH, serum proteins, or metabolite interference. For example, indazole derivatives may exhibit reduced activity in serum-containing media due to protein binding .
Pharmacokinetics : Evaluate bioavailability via LC-MS/MS to identify poor absorption or rapid clearance .
Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target binding affinity discrepancies .
What are the challenges in scaling up hydrazonomethyl-indazole synthesis?
Q. Advanced Process Chemistry
- Thermal Sensitivity : Hydrazine hydrate reactions require controlled heating (reflux under N₂) to avoid decomposition .
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., using iPrOH/H₂O) .
- Safety : Hydrazine is toxic; implement closed-system reactors and real-time gas monitoring .
How does the hydrazonomethyl group influence biological target interactions?
Q. Structure-Activity Relationship (SAR) Focus
- Hydrogen Bonding : The –NH₂ group forms H-bonds with kinase ATP pockets (e.g., in CDK inhibitors) .
- Electron Withdrawal : Compared to trifluoromethyl groups (e.g., 3-Amino-5-(trifluoromethyl)-1H-indazole), hydrazonomethyl enhances π-π stacking but reduces metabolic stability .
What crystallization techniques are suitable for hydrazonomethyl-indazole derivatives?
Q. Advanced Crystallography
- Solvent Choice : Use acetone or DMSO for slow vapor diffusion, as seen in osmium-indazole complexes .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol for XRD data collection .
How can SHELX software improve refinement of indazole-containing complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
